

Fleroxacin elimination half-life renal excretion

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Compound Focus: Fleroxacin

CAS No.: 79660-72-3

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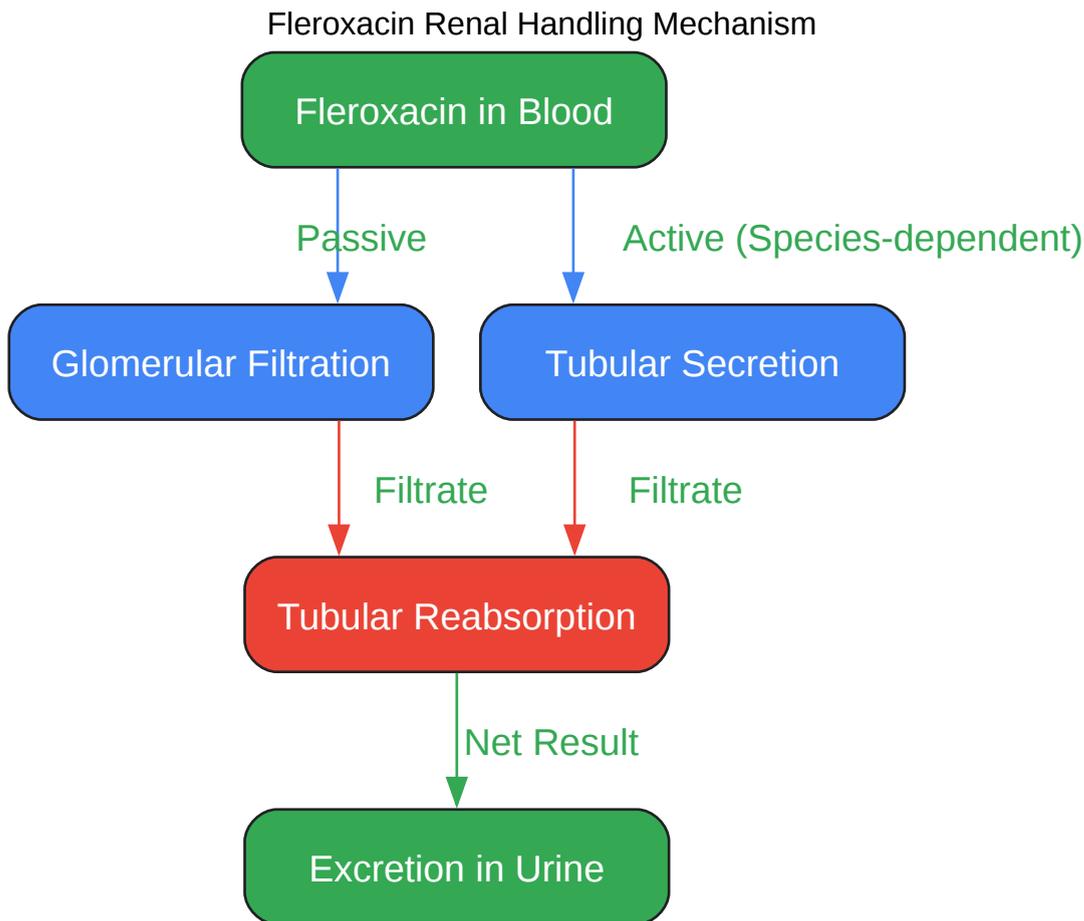
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Fleroxacin Pharmacokinetics & Renal Excretion

Parameter	Normal Renal Function	Severe Renal Impairment (GFR ~22 mL/min)	Comments
Elimination Half-life	9-12 hours [1] [2]	21.4 hours [3]	Prolongs significantly with reduced GFR.
Renal Excretion	~60% of dose [2] [4]	Markedly decreased [3]	Primarily unchanged drug.
Systemic Clearance	87.1 mL/min [3]	44.4 mL/min [3]	Reduction parallels decrease in renal clearance.
Renal Clearance	59.1 mL/min [3]	8.8 mL/min [3]	Directly correlated with glomerular filtration rate (GFR).
Recommended Dose Adjustment	400 mg daily [1]	400 mg loading dose, then 200 mg daily [3]	Required when GFR < 40 mL/min.

Mechanism of Renal Handling

The renal excretion of **fleroxacin** involves a complex interplay of multiple processes, as shown in the following workflow and detailed in studies across different species, including humans [5].



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The diagram illustrates that **fleroxacin** undergoes **both glomerular filtration and renal tubular secretion**, followed by **partial tubular reabsorption** [5]. The extent of tubular secretion is species-dependent, being moderate in humans, extensive in rabbits, and minimal in dogs [5]. The long elimination half-life of **fleroxacin** in humans is attributed to its relatively small renal clearance, which results from significant tubular reabsorption counteracting secretion [5].

Experimental Protocol for Renal Handling Studies

The key insights into **fleroxacin's** renal handling were derived from specific clinical and preclinical experimental methods.

- **Clinical Study Design (in humans):** A crossover study administered 400 mg oral and 100 mg intravenous **fleroxacin** to both healthy subjects and patients with renal disease. Serial blood samples and complete urine collections were taken for at least 72 hours. Concentrations of unchanged drug in plasma and urine were determined using **reverse-phase high-performance liquid chromatography (HPLC)** [3].
- **Probenecid Coadministration:** In human studies, the drug probenecid (an inhibitor of tubular secretion) was used. An increase in **fleroxacin**'s half-life and area under the curve (AUC) with probenecid confirms the role of active tubular secretion in its renal elimination [5].
- **Preclinical Models (Rabbits and Dogs):** Studies utilized **renal clearance and stop-flow techniques**. These methods help to localize specific transport processes along the nephron, confirming the contributions of filtration, secretion, and reabsorption [5].

Key Elimination Characteristics

- **Minimal Metabolism:** The majority of renal elimination is as the **parent compound** [4]. It is metabolized to a small extent in the liver to form an active N-demethyl metabolite and an inactive N-oxide metabolite [1] [2].
- **Dialysis: Fleroxacin** is **poorly removed** by both peritoneal dialysis and haemodialysis, which is a critical consideration for patients on these treatments [2].

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